2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Description
The compound 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of the tert-butyl and nitrophenyl groups suggests potential for increased steric hindrance and electronic effects, which may influence the compound's reactivity and properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclodehydration of hydrazides or the reaction of hydrazides with carboxylic acids or their derivatives. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered phenyl groups were synthesized by condensation reactions involving acids and hydrazine derivatives, as well as cyclodehydration of N-acylhydrazones . Similarly, the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole was optimized through a two-step process involving the reaction of 4-nitrobenzoic acid and semicarbazide, followed by reduction . These methods could potentially be adapted for the synthesis of 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. The substituents on the ring can significantly affect the compound's electronic structure and stability. For example, the high density and thermal stability of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) were attributed to its molecular structure as determined by X-ray diffraction studies . The molecular structure of 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole would likely show similar influences of substituents on the ring's properties.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazoles can be influenced by the nature of the substituents. For example, tert-butyl nitrite mediated synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes involves multiple sp2 C-H bond functionalizations . The presence of tert-butyl and nitrophenyl groups in 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole would likely affect its reactivity in similar chemical reactions, potentially leading to unique reaction pathways or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles are closely related to their molecular structure. The introduction of bulky tert-butyl groups and electron-withdrawing nitro groups can impact the compound's solubility, melting point, and stability. For instance, the synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties included an evaluation of their antioxidant activity, demonstrating the influence of substituents on the compound's biological properties . The physical and chemical properties of 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole would need to be characterized through methods such as IR, NMR, and HRMS, as well as through functional assays where applicable.
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
Please consult with a chemist or a reliable scientific database for specific information about your compound. If you have access to scientific databases like PubMed, SciFinder, or Web of Science, they might be helpful. Remember to always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)11-14-13-10(18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPURQMJPACJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
CAS RN |
75655-58-2 |
Source
|
Record name | 5-tert-Butyl-2-[3-(nitrophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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